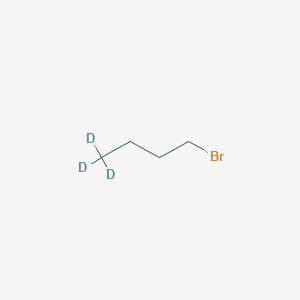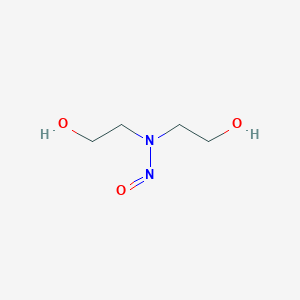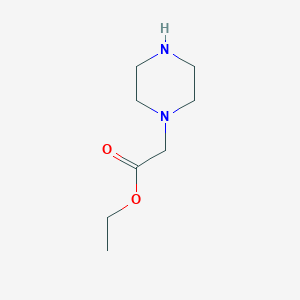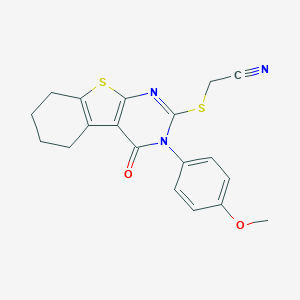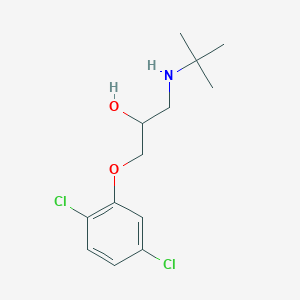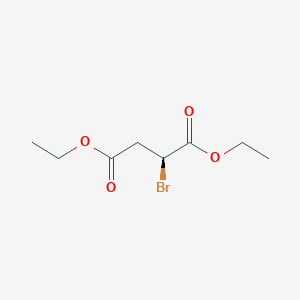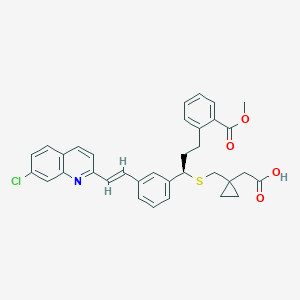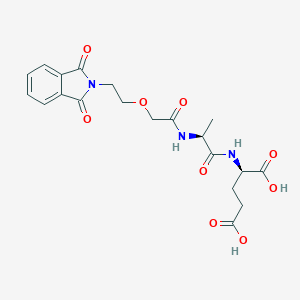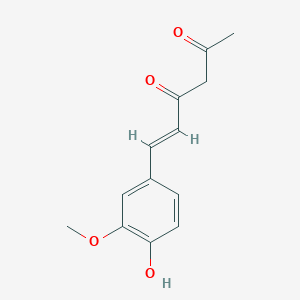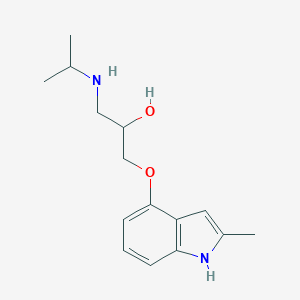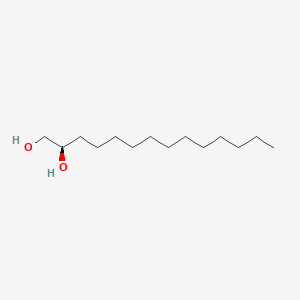
(2R)-Tetradecane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Tetradecane-1,2-diol is a type of diol that has gained attention in the scientific community due to its potential applications in various fields. This diol has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of (2R)-Tetradecane-1,2-diol is not fully understood. However, it has been reported to interact with the cell membrane, causing changes in the membrane structure and function. This interaction has been reported to result in increased permeability of the membrane and disruption of the membrane potential.
Biochemische Und Physiologische Effekte
(2R)-Tetradecane-1,2-diol has been reported to have various biochemical and physiological effects. It has been reported to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-Tetradecane-1,2-diol in laboratory experiments is its high purity and high yield. It is also relatively easy to synthesize using different methods. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-Tetradecane-1,2-diol. One direction is the exploration of its potential applications in the production of biosurfactants and other industrial and environmental applications. Another direction is the study of its mechanism of action and its interactions with the cell membrane. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
Synthesemethoden
(2R)-Tetradecane-1,2-diol can be synthesized through different methods. One of the most commonly used methods is the reduction of the corresponding ketone using sodium borohydride. Another method involves the reduction of the corresponding aldehyde using lithium aluminum hydride. Both methods have been reported to yield high purity and high yield of (2R)-Tetradecane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
(2R)-Tetradecane-1,2-diol has been studied for its potential applications in various fields. One of the most promising applications is in the production of biosurfactants. Biosurfactants are surface-active compounds that have various industrial and environmental applications. (2R)-Tetradecane-1,2-diol has been reported to have excellent emulsifying and foaming properties, making it a potential candidate for the production of biosurfactants.
Eigenschaften
CAS-Nummer |
153062-86-3 |
|---|---|
Produktname |
(2R)-Tetradecane-1,2-diol |
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
(2R)-tetradecane-1,2-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
DWANEFRJKWXRSG-CQSZACIVSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCC(CO)O |
Kanonische SMILES |
CCCCCCCCCCCCC(CO)O |
Synonyme |
(R)-1,2-TETRADECANEDIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



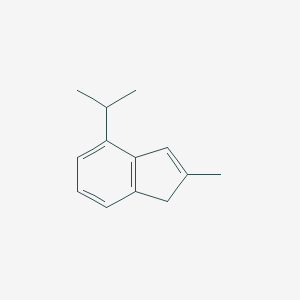
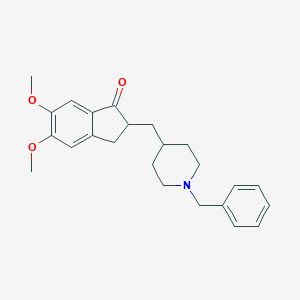
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
